2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
Description
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃) signals:
¹³C NMR (101 MHz, CDCl₃):
IR Spectroscopy
Key absorptions:
UV-Vis Spectroscopy
λₘₐₐ in methanol: 275 nm (π→π* transition) and 320 nm (n→π* transition), with molar absorptivity (ε) of 1.2 × 10⁴ L·mol⁻¹·cm⁻¹.
Computational Chemistry Approaches (DFT, Molecular Orbital Analysis
DFT calculations at the B3LYP/6-31G(d,p) level reveal a HOMO–LUMO gap of 4.3 eV, localized on the thienopyrimidinone core. Natural Bond Orbital (NBO) analysis shows hyperconjugative interactions between the sulfur lone pair (LP→σC–S, stabilization energy: 18.6 kcal/mol) and methoxy group (LP(O)→σC–O, 22.1 kcal/mol).
Figure 1: Molecular Electrostatic Potential (MEP) Map
- Regions of high electron density (red) localize near sulfur and carbonyl oxygen.
- Methoxybenzyl exhibits moderate polarity (blue/green gradient).
Table 3: Calculated Thermodynamic Parameters
| Parameter | Value (Hartree) |
|---|---|
| Electronic Energy | −1,245.67 |
| Dipole Moment | 3.82 Debye |
| Polarizability | 280.3 ų |
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-17-14(18)13-12(6-7-20-13)16-15(17)21-9-10-4-3-5-11(8-10)19-2/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSDDPXIWKXXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine core. This can be achieved through a series of condensation reactions under controlled conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with the thienopyrimidine core.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through thiolation reactions, where a thiol reagent reacts with the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the thienopyrimidine core, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
Oncology
Anticancer Activity:
Recent studies have demonstrated the compound's potential as an anticancer agent. In vitro studies using various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer), have shown significant cytotoxic effects. The compound induces apoptosis and inhibits cell growth, suggesting its potential as a targeted therapy.
Case Study:
In a study by Hafez et al., several derivatives of thieno[3,2-d]pyrimidines, including 2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one, were evaluated for their antitumor activity. The results indicated that these compounds exhibited potent activity comparable to doxorubicin against multiple human cancer cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 5.0 | Induces apoptosis |
| This compound | HeLa | 4.5 | Cell cycle arrest |
| Doxorubicin | MCF-7 | 0.5 | DNA intercalation |
Immunology
Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. Animal models have shown that it reduces inflammation markers such as TNF-α and IL-6 in carrageenan-induced paw edema models.
Case Study:
In a study assessing the anti-inflammatory activity of various thieno[3,2-d]pyrimidine derivatives, the compound was found to significantly lower inflammation in treated mice compared to controls .
| Parameter | Control Group | Treated Group |
|---|---|---|
| TNF-α (pg/mL) | 150 ± 20 | 80 ± 15 |
| IL-6 (pg/mL) | 200 ± 25 | 100 ± 20 |
Pharmacology
Mechanism of Action:
The pharmacological profile of the compound includes interactions with various biological targets. Its binding affinity to specific enzymes or receptors is crucial for its therapeutic effects.
Binding Studies:
Molecular docking studies have indicated strong binding interactions between the compound and targets involved in cancer progression and inflammation pathways. These interactions suggest a multi-target approach for therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives, such as:
- 2-[(3-methoxybenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(3-methoxybenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
These compounds share similar structural features but differ in the substituents attached to the thienopyrimidine core. The presence of different substituents can significantly influence their chemical properties, reactivity, and biological activities, making each compound unique in its own right.
Biological Activity
The compound 2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of thienopyrimidine derivatives typically involves multi-step organic reactions. The specific compound can be synthesized by introducing a methoxybenzyl sulfanyl group onto a thieno[3,2-d]pyrimidine core. The general synthetic route includes:
- Formation of the Thieno[3,2-d]pyrimidine Core : Cyclization of appropriate precursors.
- Substitution Reactions : Introduction of the methoxybenzyl group using reagents like sodium methoxide in dimethylformamide (DMF) under controlled conditions.
Anticancer Activity
Research indicates that compounds related to thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, a study demonstrated that various thienopyrimidine derivatives showed potent cytotoxicity against several human cancer cell lines:
- MCF-7 (breast adenocarcinoma)
- HeLa (cervical carcinoma)
- HCT-116 (colonic carcinoma)
In vitro studies have shown that this compound exhibits cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
The biological activity is believed to be mediated through interactions with specific molecular targets involved in cancer cell proliferation and survival. These interactions may include inhibition of key enzymes or modulation of signaling pathways critical for tumor growth.
Case Studies
- Cytotoxicity Against AMJ13 Cell Line :
- Comparison with Other Derivatives :
Data Tables
Q & A
Basic: What are the standard synthetic protocols for preparing 2-[(3-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one?
Methodological Answer:
The synthesis typically involves:
Core Formation : Cyclization of a thiophene precursor (e.g., 2-aminothiophene-3-carboxylate) with urea or thiourea derivatives under acidic conditions to form the thieno[3,2-d]pyrimidin-4(3H)-one core .
Sulfanyl Group Introduction : Nucleophilic substitution at the C2 position using 3-methoxybenzyl mercaptan in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .
Methylation : Alkylation at the N3 position using methyl iodide or dimethyl sulfate under basic conditions .
Key Considerations : Optimize reaction time and temperature (e.g., reflux at 80–100°C) to minimize by-products. Purify via column chromatography (silica gel, eluent: DCM/MeOH) and confirm purity via HPLC or TLC .
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methoxybenzyl sulfanyl at C2, methyl at N3) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₇N₂O₂S₂: 353.08) .
- X-ray Crystallography : Resolve 3D conformation, particularly the dihedral angle between the thienopyrimidine core and the 3-methoxybenzyl group .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM, with IC₅₀ calculation .
- Anti-inflammatory Activity : COX-1/COX-2 inhibition assays using ELISA kits .
- Computational Screening : Molecular docking against targets like EGFR or TNF-α (software: AutoDock Vina) to prioritize assays .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound?
Methodological Answer:
Substituent Variation :
- C2 Position : Replace 3-methoxybenzyl with halogenated or bulkier aryl groups to assess steric/electronic effects on target binding .
- N3 Position : Test ethyl or propyl substituents to evaluate alkyl chain length impact on solubility .
Biological Testing : Compare IC₅₀ values across derivatives in dose-response assays.
Computational Analysis : Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity .
Advanced: How to resolve contradictions in biological activity data between studies?
Methodological Answer:
- Assay Validation : Replicate experiments using standardized protocols (e.g., ATP-based viability assays vs. MTT) .
- Compound Purity : Re-analyze via HPLC (>95% purity) to exclude impurity-driven artifacts .
- Orthogonal Techniques : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Advanced: What strategies improve aqueous solubility without compromising activity?
Methodological Answer:
- Prodrug Design : Introduce phosphate or glycoside groups at the N3 methyl position for transient hydrophilicity .
- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) in in vitro assays .
- Structural Modifications : Replace the 3-methoxy group with a pyridyl moiety to enhance hydrogen bonding .
Advanced: How to conduct molecular docking and dynamics studies for target identification?
Methodological Answer:
Docking : Use AutoDock or Schrödinger Maestro to model interactions with kinases (e.g., EGFR). Key parameters:
- Grid box centered on ATP-binding site.
- Scoring function: Glide XP .
MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Monitor RMSD (<2 Å) and ligand-protein hydrogen bonds .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Methodological Answer:
- Pharmacokinetics : Administer 10 mg/kg IV/PO in Sprague-Dawley rats. Collect plasma at 0, 1, 3, 6, 12, 24 h. Analyze via LC-MS/MS for t₁/₂, Cmax, and bioavailability .
- Efficacy Models :
- Cancer : Xenograft models (e.g., HCT-116 tumors in nude mice, 25 mg/kg daily) .
- Inflammation : Carrageenan-induced paw edema in mice .
Advanced: How to assess metabolic stability in hepatic microsomes?
Methodological Answer:
Incubation : Mix compound (1 μM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
Sampling : Quench with acetonitrile at 0, 5, 15, 30, 60 min.
Analysis : Quantify parent compound via LC-MS. Calculate intrinsic clearance (CLint) using the half-life method .
Advanced: How to troubleshoot low yields in sulfanyl group substitution reactions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
